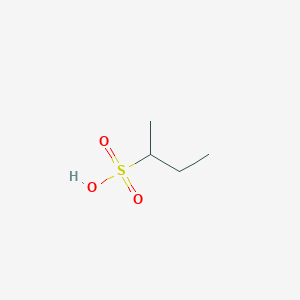
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo-cyclohepta-pyridine core with a dimethylaminoethoxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the compound can be synthesized by reacting a suitable benzo-cyclohepta-pyridine derivative with dimethylaminoethanol in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antihistaminic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-5-(2-(dimethylamino)ethoxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Known for its antihistaminic properties.
N-Methyldesloratadine: Another compound with similar structural features and biological activities.
Uniqueness
Propiedades
Número CAS |
17895-87-3 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
Clave InChI |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
SMILES canónico |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Sinónimos |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride](/img/structure/B92389.png)









